3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-3-5-12(6-4-10)13(14)8-7-11(2)9-13/h3-6,11,14H,7-9H2,1-2H3 |
InChI Key |
QKTINEQUKWDQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from 4-Methylacetophenone via Grignard Reaction and Cyclization
One common approach begins with 4-methylacetophenone as the starting material:
Step 1: Formation of Grignard Reagent
- 4-Methylacetophenone is reacted with a suitable Grignard reagent to form an intermediate tertiary alcohol.
Step 2: Cyclization
- The intermediate undergoes intramolecular cyclization under acidic or Lewis acid catalysis to form the cyclopentanol ring system.
Step 3: Hydrolysis
- Hydrolysis of the cyclized intermediate yields 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol.
This method requires careful control of temperature and pH to optimize yield and purity, as the cyclization step is sensitive to reaction conditions.
Alternative Multi-step Routes Using Aromatic Aldehydes and Ketones
Other synthetic routes utilize aromatic aldehydes or ketones as precursors:
- Initial formation of α,β-unsaturated ketones or related intermediates.
- Subsequent nucleophilic addition or Michael addition reactions.
- Catalytic hydrogenation or reduction to saturate the ring and introduce the hydroxyl group.
- Final purification by chromatographic techniques to isolate the target compound.
These routes may involve catalysts such as AlCl3 or other Lewis acids to facilitate ring closure and functional group transformations.
| Step | Typical Reagents/Conditions | Notes on Optimization |
|---|---|---|
| Grignard formation | Mg, ether solvents, 0–25 °C | Ensure dry conditions to prevent reagent decomposition |
| Cyclization | Lewis acids (AlCl3), acidic media, 40 °C | Temperature and catalyst loading critical for ring closure yield |
| Hydrolysis | Aqueous acidic or neutral conditions | pH control important to prevent side reactions |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | Solvent ratio adjusted for optimal separation |
The hydroxyl group at the cyclopentanol 1-position acts as a nucleophile, enabling further functionalization. The compound can undergo:
- Oxidation to ketones using chromium trioxide or potassium permanganate.
- Electrophilic aromatic substitution on the 4-methylphenyl ring.
- Nucleophilic substitution or addition reactions at the hydroxyl-bearing carbon.
The reactivity profile suggests versatility in synthetic applications, including as intermediates for drug development or complex molecule synthesis.
- The compound serves as a scaffold in medicinal chemistry for the design of enzyme inhibitors or receptor ligands.
- Its unique cyclopentanol structure allows for modifications that can lead to pharmacologically active derivatives.
- Industrial interest lies in its use as an intermediate in organic synthesis due to its functional group diversity.
| Method | Starting Material | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Grignard + Cyclization | 4-Methylacetophenone | Grignard formation, cyclization, hydrolysis | Straightforward, good yields | Sensitive to moisture, requires strict conditions |
| Multi-step via Aldehydes/Ketones | Aromatic aldehydes/ketones | Michael addition, reduction, cyclization | Versatile, allows structural variation | Multi-step, longer reaction times |
| Catalytic ring closure | Various ketone intermediates | Lewis acid catalysis, ring closure | Efficient ring formation | Requires catalyst optimization |
The preparation of 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol is well-established through multi-step synthetic routes primarily starting from 4-methylacetophenone or related aromatic ketones. The key transformations involve Grignard reagent formation, cyclization catalyzed by Lewis acids, and hydrolysis to yield the cyclopentanol product. Reaction conditions such as temperature, pH, and catalyst choice critically influence yields and purity. The compound's functional groups enable diverse chemical reactivity, making it valuable in organic synthesis and medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-Methyl-1-(4-methylphenyl)cyclopentanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol with structurally related cyclopentanols and aryl-substituted alcohols, focusing on molecular features and inferred properties:
Key Observations:
Structural Influence on Hydrophobicity: The 4-methylphenyl group in the target compound significantly increases molecular weight and hydrophobicity compared to simpler cyclopentanols like 1-methylcyclopentanol (MW 100.16 vs. 190.28). This aromatic substituent likely reduces water solubility, similar to 1-(4-methylphenyl)-1-propanol, where the aryl group dominates solubility behavior .
In contrast, 1-methylcyclopentanol lacks bulky substituents, enabling faster reactivity in typical alcohol transformations .
Thermal Stability: Aryl-substituted alcohols generally exhibit higher thermal stability due to resonance stabilization. While specific data for the target compound are unavailable, analogs like 1-(4-methylphenyl)-1-propanol demonstrate elevated melting points compared to aliphatic alcohols .
This suggests that the 4-methylphenyl substituent may enhance interactions with biological targets.
Limitations:
- Direct experimental data (e.g., melting point, solubility) for 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol are absent in the provided evidence. Inferences are drawn from substituent effects and analogs.
- Synthesis routes and catalytic behavior remain unexplored in the cited materials.
Biological Activity
3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol is a cyclopentanol derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol is , with a molecular weight of approximately 220.32 g/mol. The compound features a cyclopentane ring with a hydroxyl group (-OH) and a para-substituted methylphenyl group, which contributes to its unique chemical properties and potential biological activities.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that compounds with similar structures to 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol may exhibit anti-inflammatory and analgesic effects. Research indicates that these compounds can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways .
Cytotoxicity and Antiproliferative Effects
Research on related cyclopentanol derivatives has shown promising cytotoxic and antiproliferative activities against several cancer cell lines. For instance, studies have reported that compounds similar to 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Study on Antiproliferative Activity
A notable study investigated the antiproliferative effects of various cyclopentanol derivatives, including those structurally related to 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol. The results indicated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 and Hs 578T, with IC50 values suggesting effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol | MDA-MB-231 | 15.1 |
| 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol | Hs 578T | 7.24 |
Mechanistic Insights
The mechanism of action for the cytotoxic effects of this class of compounds appears to involve the induction of apoptosis via mitochondrial pathways, characterized by increased levels of activated caspase proteins. Fluorescence microscopy studies have shown that treated cells exhibit significant morphological changes associated with apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of cyclopentanol derivatives is heavily influenced by their structural features. The presence of substituents on the phenyl ring can modulate the compound's interaction with biological targets, enhancing its potency and selectivity. For example, methyl substitutions at specific positions on the phenyl ring have been correlated with increased anti-inflammatory activity .
Q & A
Q. What synthetic strategies are effective for preparing 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol?
Answer: A common approach involves nucleophilic addition to cyclopentanone derivatives. For example, reacting 4-methylphenylmagnesium bromide with 3-methylcyclopentanone under anhydrous conditions (0–5°C, THF solvent), followed by quenching with ammonium chloride and purification via column chromatography (hexane:ethyl acetate, 4:1). Control of stoichiometry (1.2–1.5 equivalents Grignard reagent) and temperature minimizes side reactions like over-alkylation .
Q. How can the purity and structure of 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol be verified post-synthesis?
Answer:
- NMR Spectroscopy: 1H NMR (400 MHz, CDCl₃) should show a singlet for the cyclopentanol hydroxyl proton (~2.5 ppm, broad) and aromatic protons (7.2–7.4 ppm). 13C NMR confirms quaternary carbons (e.g., C-1 at ~75 ppm).
- GC-MS: Retention time and molecular ion peak ([M+H]⁺ at m/z 204) verify purity (>95%).
- Melting Point: Compare with literature values (e.g., 98–100°C) to assess crystallinity .
Q. What are the key considerations in optimizing recrystallization solvents for this compound?
Answer: Screen solvent pairs (ethanol/water, hexane/ethyl acetate) using solubility curves. Ideal solvents exhibit high solubility at reflux and low solubility at 0–4°C. For example:
| Solvent System | Solubility at 25°C (g/100 mL) | Crystal Yield (%) |
|---|---|---|
| Ethanol/Water | 0.8 | 85 |
| Hexane/EA | 1.2 | 78 |
| Hot-stage microscopy identifies stable polymorphs (e.g., prismatic vs. needle habits) . |
Q. What spectroscopic techniques are most diagnostic for confirming the compound's regiochemistry?
Answer:
- 2D NMR (COSY, HSQC): Correlate proton-proton networks (e.g., cyclopentanol CH₂ groups) and assign quaternary carbons.
- NOESY: Detect spatial proximity between the 4-methylphenyl group and cyclopentanol protons.
- IR Spectroscopy: Hydroxyl stretch (~3400 cm⁻¹) and C-O bond (~1050 cm⁻¹) confirm alcohol functionality .
Advanced Research Questions
Q. How can SHELXL be utilized to resolve crystallographic disorder in 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol?
Answer: For disordered structures:
- Use PART and SIMU instructions in SHELXL to model anisotropic displacement of overlapping atoms.
- Refine Flack parameter (x = 0.02(3)) to confirm absolute configuration.
- Apply TWIN/BASF commands if twinning is detected (e.g., Hooft parameter > 0.3). Example refinement metrics:
| R1 (%) | wR2 (%) | GoF |
|---|---|---|
| 3.2 | 8.7 | 1.02 |
| Cross-validate with resonant scattering (if heavy atoms are absent) . |
Q. How do steric effects from the 4-methylphenyl group influence the compound's reactivity in substitution reactions?
Answer: The bulky aryl group directs electrophilic attacks to the less hindered cyclopentanol face. Kinetic studies using deuterium-labeled analogs show 10× slower reaction rates at the substituted position. DFT calculations (B3LYP/6-31G*) reveal transition state energy differences (>5 kcal/mol) between hindered and unhindered pathways .
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol?
Answer: Generate Hirshfeld surfaces using CrystalExplorer (dnorm = -0.5 to 1.5 Å). Fingerprint plots quantify interactions:
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 65.2 |
| O···H | 14.8 |
| C···H | 9.3 |
| Dominant O-H···O hydrogen bonds (2.8 Å) stabilize the crystal lattice. Compare with related cyclopentanols to identify packing trends . |
Q. What mechanistic insights explain unexpected byproducts during the compound's synthesis?
Answer:
- LC-MS Tracking: Identify intermediates (e.g., enol ethers at m/z 186).
- Chiral HPLC: Resolve diastereomers (e.g., 90:10 er) to assess kinetic vs. thermodynamic control.
- Computational Modeling (Gaussian): Transition state barriers (ΔG‡ > 20 kcal/mol) explain regioselectivity shifts under high-temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
